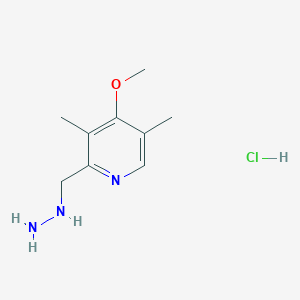
2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride
Cat. No. B8349597
M. Wt: 217.69 g/mol
InChI Key: KVZFJDVFIYZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08158638B2
Procedure details


2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (125.95 g) was added to a mixture of hydrazine monohydrate (360 ml) and methanol (3.3 L) under cooling in an ice bath, and the mixture was stirred for 30 minutes. Then, the ice bath was removed and the mixture was heated with stirring at 60° C. for 2.5 hours. After cooling to room temperature, water (1.5 L) was added to the reaction mixture, and about 3.5 L of the solvent was evaporated under reduced pressure. A 2 N sodium hydroxide solution (1 L) and sodium chloride (300 g) were added to the resulting concentrated residue, followed by extraction with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and filtered. Then, the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in dichloromethane (1.5 L). A 4 N solution of hydrochloric acid in dioxane (550 ml) was added under cooling in an ice bath, and then the mixture was stirred at −2° C. for 13 hours. The precipitated solid was collected by filtration, sequentially washed with dichloromethane, isopropyl ether and dichloromethane, and then dried to obtain the title compound (112.6 g, 68%).
Quantity
125.95 g
Type
reactant
Reaction Step One



Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH3:11])[C:6]([CH3:12])=[CH:5][N:4]=1.O.[NH2:14][NH2:15]>CO>[ClH:1].[CH3:11][O:10][C:7]1[C:6]([CH3:12])=[CH:5][N:4]=[C:3]([CH2:2][NH:14][NH2:15])[C:8]=1[CH3:9] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
125.95 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC=C(C(=C1C)OC)C
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
3.3 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the ice bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at 60° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (1.5 L) was added to the reaction mixture, and about 3.5 L of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 2 N sodium hydroxide solution (1 L) and sodium chloride (300 g) were added to the resulting concentrated residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then, the filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in dichloromethane (1.5 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 4 N solution of hydrochloric acid in dioxane (550 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −2° C. for 13 hours
|
|
Duration
|
13 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
sequentially washed with dichloromethane, isopropyl ether and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC1=C(C(=NC=C1C)CNN)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112.6 g | |
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
